酮洛芬葡萄糖醛酸酯

描述

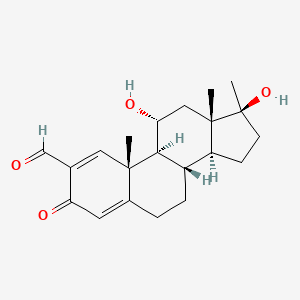

Ketoprofen glucuronide is a phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen . It is formed via glucuronidation by the UDP-glucuronosyltrasferase (UGT) isoforms UGT1A3, UGT1A9, UGT1A10, and UGT2B7 . The glucuronide conjugate of ketoprofen is known to be substantially excreted by the kidney .

Synthesis Analysis

Ketoprofen is rapidly absorbed, metabolized, and excreted as glucuronic ester, also known as ketoprofen glucuronide, through urine . The most common methods to produce pure or enantiomeric-enriched drugs are asymmetric synthesis, kinetic resolution, crystallization, and others .

Molecular Structure Analysis

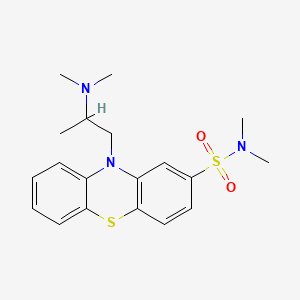

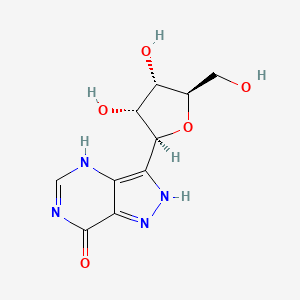

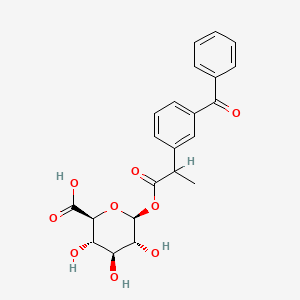

The molecular formula of Ketoprofen glucuronide is C22H22O9 . Its average mass is 430.405 Da and its monoisotopic mass is 430.126373 Da .

Chemical Reactions Analysis

The reactivity of the acyl glucosides and glucuronides of ketoprofen has been studied extensively. The individual reaction rates of acyl migration and hydrolysis in buffer were calculated based on the kinetic model . The extent of binding increased with the concentration of both protein and glucuronide .

Physical And Chemical Properties Analysis

Ketoprofen glucuronide has a density of 1.5±0.1 g/cm3, a boiling point of 661.0±55.0 °C at 760 mmHg, and a flash point of 230.5±25.0 °C . It has 9 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

科学研究应用

Covalent Adduct Formation with UDP-Glucuronosyltransferase

Ketoprofen glucuronide, a metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), can covalently bind to endogenous proteins . This covalent adduct formation may lead to the dysfunction of target proteins . The study also found that the capacity of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 was approximately 10 times higher than that of mefenamic acid-AG .

Stereoselective Covalent Adduct Formation

The glucuronide of both ketoprofen enantiomers shows different reactivities toward human serum albumin (HSA) . The maximum yield of adducts with the glucuronide of the S-enantiomer was twice that obtained with the glucuronide of its antipode . The maximum extent of irreversible binding was at 4 hr for the R-ketoprofen conjugate, but was later for the S-form .

Reactivity with Albumin

Chemical modifications of albumin indicated that the glucuronide of the S-isomer reacted only with lysine residues, whereas the R-form linked covalently mainly with tyrosine residues and secondarily with lysine residues .

Role in Drug Metabolism

Ketoprofen glucuronide plays a crucial role in drug metabolism. It is a part of the development of fast and reliable HPLC-MS/MS method for quantification of ibuprofen (IBP) enantiomers in human plasma .

作用机制

Target of Action

Ketoprofen glucuronide is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of ketoprofen glucuronide are the enzymes involved in the glucuronidation process, specifically the uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of xenobiotics and endobiotics .

Mode of Action

Ketoprofen glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of ketoprofen in the presence of UGT enzymes . This process is known as glucuronidation, a major phase II metabolic pathway. The glucuronidation process increases the water solubility of the parent compound, ketoprofen, facilitating its excretion from the body .

Biochemical Pathways

The formation of ketoprofen glucuronide involves the glucuronidation pathway. This pathway is part of the body’s defense mechanism to eliminate potentially harmful substances. The glucuronidation process transforms lipophilic compounds into more water-soluble metabolites, enabling their elimination from the body via urine or bile .

Pharmacokinetics

The pharmacokinetic properties of ketoprofen glucuronide are largely determined by its formation and elimination processes. The formation of ketoprofen glucuronide is catalyzed by UGT enzymes, primarily in the liver . Once formed, ketoprofen glucuronide, due to its increased water solubility, can be readily excreted from the body via the kidneys .

Result of Action

The formation of ketoprofen glucuronide is a detoxification process that facilitates the elimination of ketoprofen from the body. For instance, acyl glucuronides, a class of glucuronide conjugates to which ketoprofen glucuronide belongs, have been implicated in the toxicity of several carboxylic acid-containing drugs .

Action Environment

Environmental factors can influence the action of ketoprofen glucuronide. For instance, the activity of UGT enzymes, which are responsible for the formation of ketoprofen glucuronide, can be influenced by various factors such as age, sex, genetic polymorphisms, and exposure to certain environmental chemicals . Furthermore, the presence of ketoprofen and its metabolites in the environment, due to their widespread use and subsequent excretion, has raised concerns about potential ecological impacts .

安全和危害

Ketoprofen glucuronide is a metabolite of ketoprofen, which is known to cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . NSAIDs also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

未来方向

Future research could focus on the benefit and efficiency of using Candida rugosa lipase to kinetically resolve racemic ketoprofen by an environmentally friendly protocol and with the recycling of the undesired ®-ketoprofen . This could lead to more efficient production methods for ketoprofen glucuronide and other similar compounds.

属性

IUPAC Name |

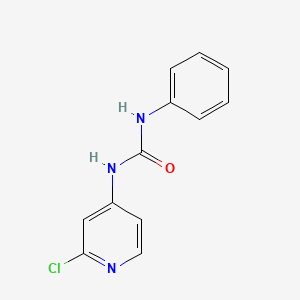

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-LYFYOZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998002 | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ketoprofen glucuronide | |

CAS RN |

76690-94-3 | |

| Record name | Ketoprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76690-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。